N-(3-{[(3,4-dimethoxyphenyl)carbamoyl]amino}phenyl)acetamide
Description
N-(3-{[(3,4-dimethoxyphenyl)carbamoyl]amino}phenyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenyl ring substituted with dimethoxy groups and a carbamoyl group
Properties
IUPAC Name |
N-[3-[(3,4-dimethoxyphenyl)carbamoylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-11(21)18-12-5-4-6-13(9-12)19-17(22)20-14-7-8-15(23-2)16(10-14)24-3/h4-10H,1-3H3,(H,18,21)(H2,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPONUCCZCCPGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-{[(3,4-dimethoxyphenyl)carbamoyl]amino}phenyl)acetamide typically involves the reaction of 3,4-dimethoxyaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable carbamoylating agent to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbamoyl group can yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry:
Mechanism of Action
The mechanism by which N-(3-{[(3,4-dimethoxyphenyl)carbamoyl]amino}phenyl)acetamide exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
- N-(3,4-dimethoxyphenyl)acetamide
- N-(3,4-dimethoxyphenyl)carbamoylphenylamine
- N-(3,4-dimethoxyphenyl)carbamoylphenylthioamide
Uniqueness: N-(3-{[(3,4-dimethoxyphenyl)carbamoyl]amino}phenyl)acetamide is unique due to the presence of both carbamoyl and acetamide functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to similar compounds that may lack one of these groups .
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